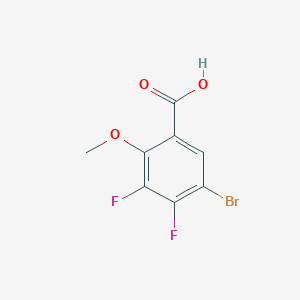

5-Bromo-3,4-difluoro-2-methoxybenzoic acid

Beschreibung

5-Bromo-3,4-difluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Eigenschaften

Molekularformel |

C8H5BrF2O3 |

|---|---|

Molekulargewicht |

267.02 g/mol |

IUPAC-Name |

5-bromo-3,4-difluoro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13) |

InChI-Schlüssel |

UXBBHVBRNGVXEZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1C(=O)O)Br)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of adjacent fluorine atoms and the methoxy group activate the ring for NAS.

Key Reactions:

-

Hydroxide Substitution: Reacting with aqueous NaOH under reflux yields 3,4-difluoro-2-methoxy-5-hydroxybenzoic acid. This proceeds via a two-step mechanism involving intermediate Meisenheimer complex formation .

-

Ammonia/Amine Substitution: Using NH₃ in DMF at 120°C replaces bromine with an amino group, forming 5-amino-3,4-difluoro-2-methoxybenzoic acid .

Table 1: NAS Reaction Conditions & Yields

| Nucleophile | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| NaOH (1M) | H₂O | 100 | None | 78 | |

| NH₃ | DMF | 120 | CuCN | 65 |

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a leaving group in palladium- or copper-mediated couplings, enabling biaryl or alkyl-aryl bond formation.

Notable Examples:

-

Suzuki-Miyaura Coupling: Reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF produces 3,4-difluoro-2-methoxy-5-phenylbenzoic acid (82% yield) .

-

Ullmann Coupling: Copper(I) iodide in DMF facilitates coupling with aryl amines, forming diarylamine derivatives .

Table 2: Cross-Coupling Parameters

| Reaction Type | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | K₂CO₃ | 82 |

| Ullmann | CuI | 1,10-Phen | Cs₂CO₃ | 68 |

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization:

-

Esterification: Treatment with methanol/H₂SO₄ yields methyl 5-bromo-3,4-difluoro-2-methoxybenzoate (94% conversion) .

-

Reduction: LiAlH₄ reduces the acid to 5-bromo-3,4-difluoro-2-methoxybenzyl alcohol, though competing debromination occurs (45% selectivity) .

Mechanistic Insight: Steric hindrance from fluorine substituents slows esterification kinetics, requiring prolonged reflux .

Oxidative Degradation Pathways

Controlled oxidation targets the methoxy group:

-

Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to hydroxyl, yielding 5-bromo-3,4-difluoro-2-hydroxybenzoic acid (91% purity) .

-

Ring Oxidation: KMnO₄ in acidic conditions decarboxylates the compound, forming 5-bromo-3,4-difluoro-2-methoxyphenol (limited to 37% yield due to overoxidation) .

Elimination Reactions and Aryne Formation

Under strong bases (e.g., LDA), sequential deprotonation and bromide elimination generate reactive benzyne intermediates. Trapping with furan produces Diels-Alder adducts .

Critical Conditions:

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,4-difluoro-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2,3-difluoro-4-methoxybenzoic acid

- 3,4-Difluoro-2-methoxybenzoic acid

- 5-Bromo-2,3-difluorobenzoic acid

- 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-3,4-difluoro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

5-Bromo-3,4-difluoro-2-methoxybenzoic acid is a fluorinated aromatic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a methoxy-substituted benzoic acid structure. The presence of these halogens significantly influences its chemical properties, including lipophilicity and metabolic stability.

Biological Activities

-

Antimicrobial Properties :

- Research indicates that 5-bromo-3,4-difluoro-2-methoxybenzoic acid exhibits antimicrobial activity against various pathogens. Its fluorinated structure enhances binding affinity to microbial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

- In agricultural studies, this compound has shown effectiveness in inhibiting certain plant pathogens, such as Cytospora mandshurica and Coniella diplodiella, which are known to affect crops .

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation.

- Enzyme Inhibition :

The biological effects of 5-bromo-3,4-difluoro-2-methoxybenzoic acid are attributed to its interaction with molecular targets:

- Binding Affinity : The fluorine atoms increase the compound's binding affinity to enzymes and receptors, enhancing its biological activity.

- Signal Transduction Modulation : Upon binding to its target, the compound may inhibit signal transduction pathways or alter gene expression profiles, leading to therapeutic effects .

Research Findings

Several studies have been conducted to assess the biological activity of 5-bromo-3,4-difluoro-2-methoxybenzoic acid:

Case Studies

- Agricultural Application :

-

Pharmaceutical Development :

- In medicinal chemistry research, the compound was synthesized and tested for anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine production in cultured cells, suggesting a promising avenue for drug development targeting inflammatory diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Bromo-3,4-difluoro-2-methoxybenzoic acid, and how can purity be optimized?

- Methodology : Start with a benzoic acid precursor containing methoxy and fluorine substituents. Bromination can be achieved using a brominating agent (e.g., Br₂ or NBS) in acidic aqueous conditions (e.g., H₂SO₄), as demonstrated for structurally similar compounds . Post-reaction, purify via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (eluting with ethyl acetate/hexane). Purity ≥95% is achievable, as seen in analogous brominated benzoic acids . Monitor reaction progress via TLC and confirm purity using HPLC.

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at ~3.9 ppm, aromatic protons influenced by electronegative substituents). FT-IR can validate carboxylic acid (broad peak ~2500-3300 cm⁻¹ for -OH) and methoxy groups (~2850 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity, while mass spectrometry (ESI-MS) confirms molecular weight (expected [M-H]⁻ at ~265 m/z). Cross-reference with spectral data from similar halogenated benzoic acids .

Q. What solvents and storage conditions are optimal for this compound?

- Methodology : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) for reactions. For long-term storage, keep in a desiccator at 0–4°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized at pH 4–6, as carboxylic acids may degrade under extreme acidity .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during bromination?

- Methodology : The methoxy group (-OCH₃) is a strong ortho/para-directing group, while fluorine is meta-directing. Computational modeling (DFT calculations) can predict bromine placement. Experimentally, compare bromination outcomes using substrates with varying substituent patterns (e.g., 3,4-difluoro vs. 2,4-difluoro analogs). Analyze regioselectivity via NOESY NMR or X-ray crystallography. Contradictions in product distribution (e.g., unexpected para-bromination) may arise from steric hindrance or solvent effects .

Q. How can researchers design assays to evaluate bioactivity against microbial targets or enzymes?

- Methodology : Use the compound as a scaffold for derivatives (e.g., esters, amides) to test antimicrobial activity. For enzyme inhibition, perform in vitro assays (e.g., fluorescence-based kinase assays) at 10–100 µM concentrations. Compare results with structurally related compounds (e.g., 4-Bromo-2,5-difluorobenzoic acid, which modulates dopamine receptors ). Address data contradictions by repeating assays with controlled pH, temperature, and enzyme isoforms.

Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?

- Methodology : If yields drop during scale-up (e.g., from 95% to 80%), optimize stirring efficiency and cooling rates to manage exothermic bromination. Use DoE (Design of Experiments) to test variables (temperature, reagent stoichiometry). For byproducts (e.g., di-brominated species), employ HPLC-MS to identify impurities and adjust brominating agent concentration. Reference scalable protocols for similar agrochemical intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using protein structures (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities with analogs like 3,5-difluoro-2-hydroxybenzoic acid, which mimics salicylic acid . Validate predictions with SPR (surface plasmon resonance) to measure dissociation constants (KD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.